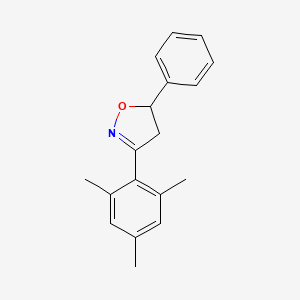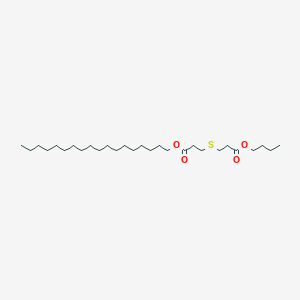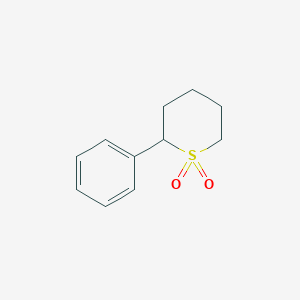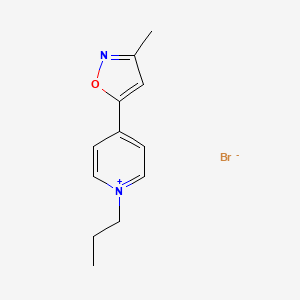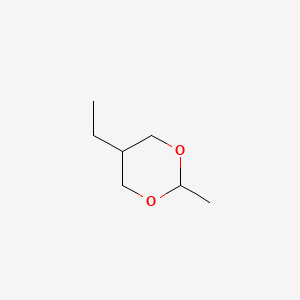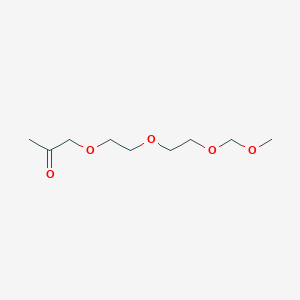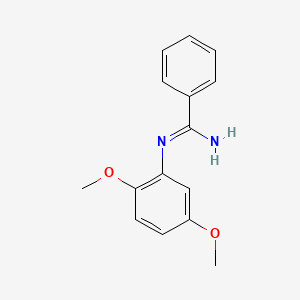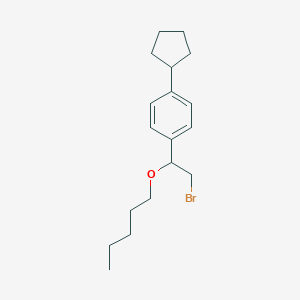
alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the bromomethyl group can be introduced via bromination of the corresponding methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysts and microwave-assisted synthesis can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ether linkage provides stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Benzyl bromide: Shares the bromomethyl group but lacks the ether linkage and cyclopentyl group.
Cyclopentyl methyl ether: Contains the ether linkage and cyclopentyl group but lacks the bromomethyl group.
Pentyl ether: Contains the ether linkage but lacks the bromomethyl and cyclopentyl groups.
Uniqueness: The presence of the bromomethyl group allows for versatile chemical modifications, while the cyclopentyl and ether groups provide stability and lipophilicity, enhancing its utility in various fields .
Propriétés
Numéro CAS |
21270-10-0 |
|---|---|
Formule moléculaire |
C18H27BrO |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-(2-bromo-1-pentoxyethyl)-4-cyclopentylbenzene |
InChI |
InChI=1S/C18H27BrO/c1-2-3-6-13-20-18(14-19)17-11-9-16(10-12-17)15-7-4-5-8-15/h9-12,15,18H,2-8,13-14H2,1H3 |
Clé InChI |
NSRBWYLAMGREAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(CBr)C1=CC=C(C=C1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



